NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]
Description
Systematic Nomenclature and Molecular Formula
NBD-PE is formally designated as N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt. Its molecular formula is C49H90N5O11P , with a molecular weight of 956.26 g/mol . The compound’s triethylammonium counterion enhances solubility in aqueous-organic solvent systems, a critical feature for experimental applications.
Table 1: Key Chemical Identifiers of NBD-PE
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 178119-00-1 | |
| Molecular Formula | C49H90N5O11P | |
| Molecular Weight | 956.26 g/mol | |
| Synonyms | NBD-PE; 1,2-dihexadecanoyl-NBD-PE |
The phosphatidylethanolamine (PE) backbone is substituted at the sn-1 and sn-2 positions with palmitoyl (16:0) chains, while the NBD fluorophore is conjugated to the ethanolamine headgroup via an aminocaproyl linker. This modification preserves the amphiphilic character of PE while introducing fluorescence properties.
Three-Dimensional Conformational Analysis
NBD-PE exhibits significant conformational flexibility due to its elongated aminocaproyl linker and the steric bulk of the NBD moiety. Computational studies reveal that the NBD group adopts multiple orientations relative to the glycerol backbone, influenced by the dielectric properties of the surrounding medium.
Key Conformational Features :
- Linker Dynamics : The six-carbon aminocaproyl spacer allows the NBD group to sample orientations parallel or perpendicular to the membrane surface. Molecular dynamics (MD) simulations show that in lipid bilayers, the NBD dipole moment (9 D) aligns antiparallel to the membrane’s dipole potential to minimize electrostatic repulsion.
- Fluorescence Resonance Energy Transfer (FRET) Probes : FRET-based assays demonstrate that peptide binding to NBD-PE-containing membranes induces measurable changes in the proximity of nucleotide-binding domains (NBDs), confirming the lipid’s sensitivity to local environmental perturbations.
- Temperature-Dependent Behavior : At temperatures above the lipid phase transition, the NBD group exhibits increased rotational freedom, as evidenced by red-edge excitation shift (REES) effects.
Table 2: Conformational Parameters of NBD-PE in Lipid Bilayers
| Parameter | Value/Observation | Source |
|---|---|---|
| NBD Dipole Orientation | Antiparallel to membrane dipole | |
| Linker Torsional Angles | 120°–180° (flexible) | |
| FRET Efficiency Change | +22% upon peptide binding |
Crystallographic Data and Molecular Packing
Crystallographic data for NBD-PE remain limited due to challenges in obtaining single crystals of sufficient quality, a common issue with fluorescent lipids. However, molecular packing patterns have been inferred from MD simulations and analog studies:
- Bilayer Integration : In phosphatidylcholine bilayers, NBD-PE adopts a tilt angle of 12°–18° relative to the membrane normal, with the NBD group localized near the lipid-water interface.
- Headgroup Interactions : The triethylammonium ion forms hydrogen bonds with adjacent phosphate groups, stabilizing the lipid’s orientation in the bilayer.
- Lateral Pressure Profile : Incorporation of NBD-PE increases lateral pressure in the acyl chain region by ~5 mN/m , altering membrane curvature elasticity.
Table 3: Inferred Molecular Packing Parameters
| Parameter | Value | Source |
|---|---|---|
| Tilt Angle in Bilayer | 12°–18° | |
| Hydrogen Bond Donors | 2 (phosphate oxygens) | |
| Lateral Pressure Change | +5 mN/m |
These structural insights underscore NBD-PE’s role as a versatile probe for studying membrane organization, protein-lipid interactions, and intracellular lipid trafficking.
Properties
Molecular Formula |
C49H90N5O11P |
|---|---|
Molecular Weight |
956.2 g/mol |
IUPAC Name |
N,N-diethylethanamine;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C43H75N4O11P.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(48)54-35-37(57-41(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-56-59(52,53)55-34-33-44-38-31-32-39(47(50)51)43-42(38)45-58-46-43;1-4-7(5-2)6-3/h31-32,37,44H,3-30,33-36H2,1-2H3,(H,52,53);4-6H2,1-3H3/t37-;/m1./s1 |
InChI Key |
LEJHDNAGUHKMLR-GKEJWYBXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Coupling of NBD-Chloride with Amino Acid Intermediates
The foundational synthesis of NBD-PE begins with the conjugation of the fluorophore 7-nitrobenzo-2-oxa-1,3-diazole (NBD) to fatty acid backbones. As detailed in, NBD-chloride is reacted with amino acid linkers such as 6-amino-caproic acid or 12-aminododecanoic acid under mild alkaline conditions (pH 8–9) at room temperature. This step forms NBD-aminocaproic acid or NBD-aminododecanoic acid, which serve as fluorescent precursors. The reaction is typically quenched with hydrochloric acid to neutralize excess base, followed by purification via silica gel chromatography.
Acylation of sn-Glycerol 3-Phosphate
The next phase involves acylation of sn-glycerol 3-phosphate with oleic acid anhydride. Catalyzed by dimethylaminopyridine (DMAP), this reaction proceeds in anhydrous chloroform at 25°C for 12–16 hours. The product, 1,2-dioleoyl-sn-glycerol 3-phosphate, is isolated using solvent evaporation and recrystallization. For radiolabeled variants, sn-[U-14C]glycerol 3-phosphate is substituted to incorporate isotopic labels.
Enzymatic Hydrolysis and Reacylation
To generate lysophosphatidic acid (LPA), 1,2-dioleoyl-sn-glycerol 3-phosphate undergoes hydrolysis with phospholipase A2 (PLA2) in a Tris-HCl buffer (pH 7.4) containing calcium chloride. The LPA is then reacylated with NBD-aminocaproyl imidazole or NBD-aminododecanoic imidazole, yielding fluorescent phosphatidic acid analogues. This step is critical for introducing the NBD moiety into the phospholipid structure.
Phospholipase D-Mediated Synthesis
Alternative routes employ phospholipase D (PLD) to hydrolyze fluorescent phosphatidylcholine (PC) into phosphatidic acid. For non-radiolabeled NBD-PE, this method avoids isotopic labeling and simplifies purification. The reaction occurs in a diethyl ether/water biphasic system, with PLD catalyzing the transfer of the phosphatidyl group to water.
Analytical Validation and Purification
Thin-Layer Chromatography (TLC)
Post-synthesis, TLC on silica plates is used to verify purity and monitor reaction progress. Samples are dissolved in chloroform:methanol (1:1, v/v) and spotted alongside NBD-PE standards. A solvent system of chloroform:methanol:acetic acid:water (65:25:8:4, v/v) resolves lipid components, with NBD-PE exhibiting an Rf value of 0.45–0.55 under UV light.
Fluorescence Spectroscopy
The fluorescent properties of NBD-PE are validated using excitation/emission maxima at 463 nm and 536 nm, respectively. Quantum yield and environmental sensitivity (e.g., fluorescence quenching in aqueous environments) are assessed to confirm proper incorporation into lipid membranes.
Nuclear Magnetic Resonance (NMR)
1H NMR and 31P NMR spectra are acquired in deuterated chloroform to confirm structural integrity. Key resonances include:
- NBD moiety : Aromatic protons at δ 6.8–7.2 ppm.
- Phosphoethanolamine headgroup : Phosphate resonance at δ -0.5 to -1.5 ppm.
Key Synthetic Parameters and Conditions
The table below summarizes critical parameters in NBD-PE synthesis:
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| NBD-AA conjugation | NBD-chloride, amino acid, pH 8–9, RT | Fluorophore attachment | 60–70 |
| sn-Glycerol acylation | Oleic anhydride, DMAP, CHCl3, 25°C | Backbone formation | 75–85 |
| PLA2 hydrolysis | PLA2, Tris-HCl, CaCl2, 37°C | Lysophosphatidic acid production | 90–95 |
| Reacylation | NBD-AA imidazole, anhydrous CHCl3 | NBD-PE synthesis | 50–60 |
Challenges and Optimization Strategies
Solubility and Stability
NBD-PE’s solubility in organic solvents (e.g., chloroform, methanol) necessitates anhydrous conditions during synthesis to prevent hydrolysis. Storage at -20°C in amber vials under nitrogen atmosphere preserves stability.
Fluorescence Interference
Phenol red in cell culture media can quench NBD fluorescence. Additional washing steps with Tris-buffered saline (TBS) are recommended before cellular assays.
Scalability
Microfluidic techniques, such as electrokinetic turbulent mixing, enable rapid phospholipid vesicle synthesis (<1 second) but require optimization of AC voltage (5–20 V) and lipid concentration (0.1–1 mM).
Applications in Contemporary Research
While beyond preparation methods, NBD-PE’s utility in drug screening (e.g., SARS-CoV-2 repurposing) and membrane fusion studies underscores the importance of rigorous synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
NBD-PE undergoes various chemical reactions, including:
Substitution: The NBD group can react with nucleophiles, such as amines and thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Sodium dithionite is commonly used as a reducing agent for the nitro group in NBD-PE.
Substitution: Reactions with amines and thiols are typically carried out in aqueous or organic solvents under mild conditions.
Major Products
Scientific Research Applications
Key Applications
- Membrane Fusion Studies
- Quantitative Measurement of Phospholipidosis
- Fluorescence Recovery After Photobleaching (FRAP)
- Lipid Intermixing and Dynamics
- Sensing Small Molecules and Proteins
Case Studies
Mechanism of Action
NBD-PE exerts its effects through its integration into lipid bilayers. The NBD group, being a fluorescent moiety, allows for the visualization of lipid distribution and dynamics within membranes. The compound interacts with membrane proteins and lipids, providing insights into membrane organization and function . The fluorescence properties of NBD-PE are sensitive to the local environment, making it an excellent tool for studying membrane polarity and fluidity .
Comparison with Similar Compounds
Table 1: Key Properties of NBD-PE and Similar Fluorescent Lipids
- Fluorophore Diversity : While NBD-PE and NBD-DDA share the same fluorophore, their lipid backbones differ significantly. NBD-PE’s PE head group enables integration into phospholipid bilayers, whereas NBD-DDA’s cationic ammonium tail targets bacterial membranes .
- Spectral Utility : Rhodamine-PE’s longer excitation/emission wavelengths reduce autofluorescence in biological samples, making it preferable for deep-tissue imaging . In contrast, NBD-PE’s shorter wavelengths are optimal for FRET pairing with red-emitting probes like Texas Red .
Functional Comparisons
Membrane Fusion and FRET Studies
NBD-PE is a gold standard for FRET-based membrane fusion assays due to its high quenching efficiency when paired with Rhodamine-DHPE . In contrast, Marina Blue-DHPE is unsuitable for FRET with red-emitting probes but useful in multi-fluorophore systems .
Drug Delivery and Liposome Tracking
NBD-PE is frequently incorporated into liposomes for tracking cellular uptake and endosomal escape . However, Rhodamine-PE offers superior photostability for long-term imaging , while Biotin-PE enables surface functionalization of drug carriers .
Membrane Fusion Kinetics
NBD-PE/Rhodamine-DHPE FRET pairs have quantified membrane fusion in neurotransmitter release studies, revealing that Munc13-1 accelerates vesicle-vesicle fusion by bridging lipid bilayers .
Drug-Induced Phospholipidosis (PLD)
In hepatocyte models, NBD-PE accumulation assays identified compounds like amiodarone as PLD inducers, with fluorescence intensity correlating with lysosomal dysfunction .
siRNA Delivery Systems
NBD-PE-labeled liposomes demonstrated enhanced endosomal escape when modified with polycarboxybetaine lipids, improving siRNA delivery efficiency .
Biological Activity
NBD-PE (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a fluorescent phospholipid widely utilized in cell biology for studying membrane dynamics and lipid interactions. Its unique properties make it an essential tool for researchers investigating various biological processes.
NBD-PE is characterized by its environment-sensitive fluorophore, which allows it to fluoresce upon excitation. The excitation and emission maxima are approximately 463 nm and 536 nm, respectively . This compound integrates efficiently into lipid bilayers, making it suitable for dynamic studies of membrane behavior.
| Property | Value |
|---|---|
| Molecular Formula | C49H90N5O11P |
| Molecular Weight | 956.24 g/mol |
| Solubility | Soluble in organic solvents |
| Excitation Maximum | ~463 nm |
| Emission Maximum | ~536 nm |
Biological Applications
NBD-PE is utilized in various experimental setups due to its ability to label cellular membranes and monitor lipid dynamics. Key applications include:
- Membrane Dynamics Studies : NBD-PE is used in fluorescence recovery after photobleaching (FRAP) experiments to quantitatively assess membrane fluidity and lipid mobility .
- Lipid Uptake Assays : It serves as a fluorescent probe for studying lipid internalization in mammalian cell lines through flow cytometry, allowing researchers to characterize lipid transporter activities at the plasma membrane .
- Fluorescence Resonance Energy Transfer (FRET) : When combined with other dyes like Rhodamine-DHPE, NBD-PE facilitates FRET-based assays for investigating membrane fusion events .
NBD-PE exhibits specific interactions with cellular membranes. Its incorporation into lipid bilayers enables researchers to study various phenomena such as:
- Lipid Flipping : Studies have shown that NBD-PE can be translocated across membranes by ATP-binding cassette (ABC) transporters, such as MsbA, which exhibit lipid flippase activity. This process is crucial for maintaining lipid asymmetry within cellular membranes .
Table 2: Summary of Biological Activities
Case Studies
- Lipid Flipping Mechanism : A study demonstrated that the translocation of NBD-PE was inhibited by the presence of lipid A, highlighting the specificity of flippase activity mediated by MsbA in a reconstituted system .
- Membrane Dynamics in Eukaryotic Cells : An optimized flow cytometry assay using NBD-lipids allowed for rapid analysis of lipid uptake dynamics in various mammalian cell lines, providing insights into the regulatory mechanisms of lipid transporters and their roles in cell homeostasis .
- Phase Transition Studies : Research investigating the fluorescence properties of N-NBD-PE during phase transitions revealed that fluorescence intensity changes could indicate structural changes within lipid bilayers under specific conditions, such as calcium ion presence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
